8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one
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Overview
Description
8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate phenolic precursors.
Introduction of the methoxy group: This step usually involves methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the piperidine moiety: This step involves the formation of an amide bond between the chromen-2-one core and the piperidine derivative.
Incorporation of the imidazole ring: This is typically done through sulfonylation reactions, where the imidazole ring is introduced via sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl imidazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its ability to interact with specific proteins and enzymes.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s sulfonyl imidazole moiety is crucial for its binding affinity and specificity. It can inhibit enzyme activity by forming stable complexes, thereby modulating biochemical pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and omeprazole share the imidazole ring structure.
Chromen-2-one derivatives: Compounds such as warfarin and coumarin share the chromen-2-one core.
Uniqueness
8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one is unique due to the combination of its structural elements, which confer distinct biological activities and chemical reactivity. The presence of both the imidazole and chromen-2-one moieties allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
8-methoxy-3-[4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-22-11-8-21-20(22)30(26,27)14-6-9-23(10-7-14)18(24)15-12-13-4-3-5-16(28-2)17(13)29-19(15)25/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIWQVJKDALRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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